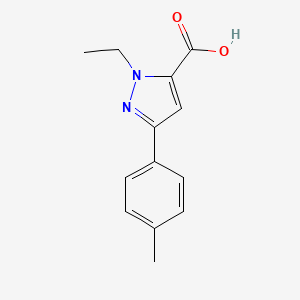
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
The synthesis of 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ eco-friendly catalysts like Amberlyst-70, which offers a simple reaction workup and valuable environmental attributes .
Análisis De Reacciones Químicas
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazoles and related heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its chemical stability and reactivity make it useful in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or proteins. In antimicrobial applications, it disrupts bacterial cell wall synthesis or biofilm formation, leading to bacterial cell death .
Comparación Con Compuestos Similares
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a p-tolyl group, leading to different chemical reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid:
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with distinct chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-ethyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(13(16)17)8-11(14-15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) |
Clave InChI |
JEEUFTGOAMONHC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
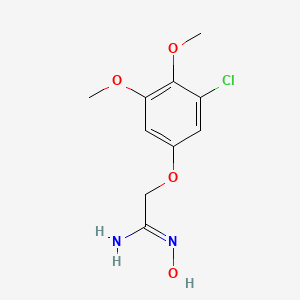
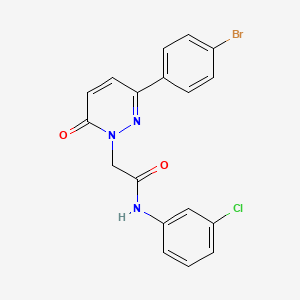

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)

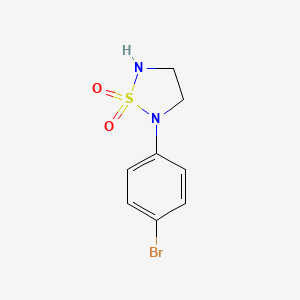
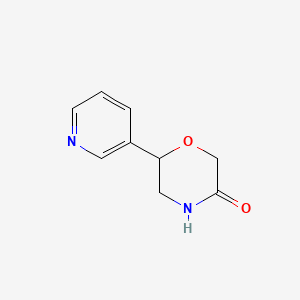
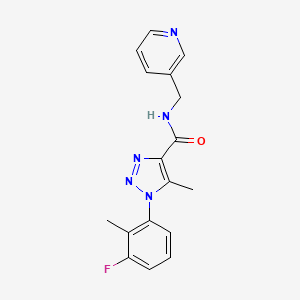
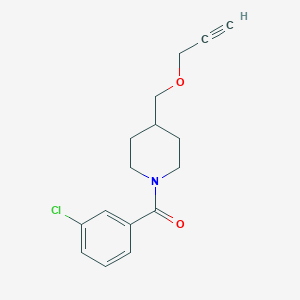
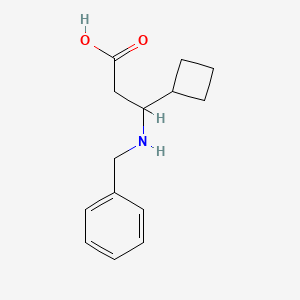
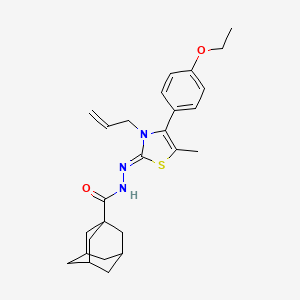
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
